

N-Acetyl-L-phenylalanine CAS number and chemical identifiers

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Compound of Interest

Compound Name: *N*-Acetyl-L-phenylalanine

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N-Acetyl-L-phenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-phenylalanine, the N-acetylated derivative of the essential amino acid L-phenylalanine, is a molecule of significant interest in various scientific disciplines. This technical guide provides a thorough overview of its chemical identity, physicochemical properties, and established experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its emerging roles in health and disease, particularly in the contexts of Alzheimer's disease, COVID-19, and the metabolic interplay with the gut microbiota. This document aims to serve as a centralized resource for professionals engaged in research and development involving this multifaceted compound.

Chemical Identifiers and Physicochemical Properties

N-Acetyl-L-phenylalanine is unambiguously identified by a unique set of chemical identifiers. Its fundamental physicochemical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Primary Chemical Identifiers for N-Acetyl-L-phenylalanine

Identifier Type	Identifier	Source
CAS Number	2018-61-3	[1] [2] [3] [4] [5] [6] [7]
PubChem CID	74839	[1]
EC Number	217-959-8	[1] [4]
UNII	NP5BT39467	[1]
ChEBI ID	CHEBI:16259	[1]
HMDB ID	HMDB0000512	[1] [3]
KEGG ID	C03519	[1]

Table 2: Molecular and Structural Identifiers for N-Acetyl-L-phenylalanine

Identifier Type	Identifier	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1] [2] [3] [5] [8]
IUPAC Name	(2S)-2-acetamido-3-phenylpropanoic acid	[1] [3] [5]
InChI	InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-m/s1	[1] [2] [3] [8]
InChIKey	CBQJSKKFNMDLON-JTQLQIEISA-N	[1] [2] [3] [8]
SMILES	CC(=O)N--INVALID-LINK--C(=O)O	[1] [3] [5] [8]

Table 3: Physicochemical Properties of N-Acetyl-L-phenylalanine

Property	Value	Source
Molecular Weight	207.23 g/mol	[1][4][8]
Monoisotopic Mass	207.08954328 Da	[1][3]
Melting Point	171-173 °C	[1][4][9]
Physical Description	Solid, powder	[1][4][8]
Solubility	DMF: 16 mg/mL DMSO: 12 mg/mL Ethanol: Slightly soluble PBS (pH 7.2): 0.25 mg/mL Water: 6450 mg/L	[2][7][9]
logP (octanol-water)	0.93	[7]
Optical Activity	$[\alpha]_{22/D} +40.0^\circ$, c = 1 in methanol	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **N-Acetyl-L-phenylalanine**, compiled from various sources to ensure reproducibility and accuracy.

Synthesis of N-Acetyl-L-phenylalanine

A common method for the N-acetylation of L-phenylalanine involves the use of acetic anhydride.[4][10]

Materials:

- L-Phenylalanine
- Acetic acid (80 wt-% in H₂O)
- Acetic anhydride

- Three-necked flask
- Magnetic stirrer
- Peristaltic pump

Procedure:

- Dissolve L-Phenylalanine (1.0 equivalent) in acetic acid (80 wt-% in H₂O). For example, 1.65 g of L-phenylalanine in 16.5 mL of acetic acid solution.[4][10]
- Continuously add acetic anhydride (approximately 3 mL for the given scale) to the solution at room temperature over a period of 40 minutes using a peristaltic pump.[4][10]
- Stir the reaction mixture using a magnetic stirrer.[4][10]
- The reaction can be monitored for completion over approximately 2.5 hours.[4][10]
- The product, **N-Acetyl-L-phenylalanine**, can be isolated from the reaction mixture.

Purification by Recrystallization

Recrystallization is a standard method to purify the crude product.[8][11]

Materials:

- Crude **N-Acetyl-L-phenylalanine**
- Ethanol or other suitable solvent (e.g., water, methanol/water mixture, chloroform)[9]
- Heating apparatus
- Filtration apparatus (e.g., Buchner funnel)
- Activated charcoal (optional, for removing colored impurities)[8]

Procedure:

- Dissolve the crude **N-Acetyl-L-phenylalanine** in a minimal amount of hot solvent (e.g., ethanol).[11]
- If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[8]
- Perform a hot gravity filtration to remove insoluble impurities and activated charcoal. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[8]
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration.
- Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[8]
- Dry the purified crystals.

Analytical Methodologies

A variety of analytical techniques can be employed for the characterization and quantification of **N-Acetyl-L-phenylalanine**.

HPLC is a versatile technique for assessing the purity and quantifying **N-Acetyl-L-phenylalanine**. Chiral HPLC is particularly useful for determining enantiomeric purity.[2]

Sample Preparation:

- Accurately weigh approximately 10 mg of the N-Acetyl-DL-phenylalanine sample.[2]
- Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[2]
- Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

Instrumentation and Conditions (Chiral HPLC-UV):

- Column: Chiral stationary phase (CSP), such as a teicoplanin-based column.[2]

- Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid). A typical ratio is acetonitrile:water (75:25 v/v).[\[2\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Detection: UV detector at a suitable wavelength (e.g., 210 nm).[\[2\]](#)

GC-MS analysis of **N-Acetyl-L-phenylalanine** requires derivatization to increase its volatility. Silylation is a common derivatization technique.

Derivatization (Silylation):

- React the **N-Acetyl-L-phenylalanine** sample with a silylating reagent such as N-tert-butyltrimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent forms more stable tert-butyl dimethylsilyl (TBDMS) derivatives compared to smaller silylating agents.

Instrumentation and Conditions:

- The specific GC-MS parameters (e.g., column type, temperature program, mass analyzer settings) will depend on the derivatized analyte and the instrument used.

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[\[2\]](#)[\[11\]](#)

Sample Preparation:

- Dissolve the **N-Acetyl-L-phenylalanine** sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[\[11\]](#)[\[12\]](#)

¹H NMR Data (400 MHz, DMSO-d₆):

- δ 12.65 (s, 1H), 8.18 (d, J = 8.1 Hz, 1H), 7.31 – 7.17 (m, 5H), 4.40 (ddd, J = 9.6, 8.1, 4.9 Hz, 1H), 3.03 (dd, J = 13.8, 4.9 Hz, 1H), 2.83 (dd, J = 13.8, 9.6 Hz, 1H), 1.77 (s, 3H).[\[11\]](#)

¹³C NMR Data (101 MHz, DMSO-d₆):

- δ 173.15, 169.19, 137.71, 129.03, 128.16, 126.38, 53.48, 36.77, 22.33.[\[11\]](#)

Biological Significance and Pathways

N-Acetyl-L-phenylalanine is not merely a synthetic derivative but also an endogenous metabolite with implications in several pathophysiological conditions.

Role in Neurological Disorders: Alzheimer's Disease

Recent metabolomics studies have implicated dysregulation of phenylalanine metabolism in the pathology of Alzheimer's disease.^[9] Targeted metabolomics of postmortem human brain tissues revealed that **N-Acetyl-L-phenylalanine**, along with phenylalanine and phenylpyruvic acid, is upregulated in the hippocampus of individuals with Alzheimer's disease.^{[9][13]} This suggests that altered phenylalanine metabolism may be an important aspect of Alzheimer's disease pathogenesis.^[9]

Involvement in Infectious Diseases: COVID-19

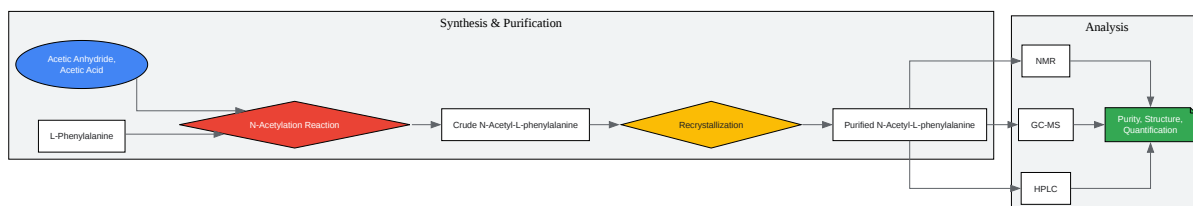
Metabolomic profiling of patients with COVID-19 has identified **N-Acetyl-L-phenylalanine** as a potential biomarker. While some studies have noted alterations in its levels, the broader context of phenylalanine metabolism has been more consistently linked to disease severity.^{[14][15][16]} Elevated levels of phenylalanine have been associated with a more severe disease course, potentially reflecting an increased inflammatory state and muscle catabolism.^{[16][17]}

Interplay with Gut Microbiota

The gut microbiota plays a crucial role in metabolizing dietary aromatic amino acids, including phenylalanine.^[18] Gut bacteria can convert phenylalanine into various metabolites that enter systemic circulation and influence host physiology.^{[18][19]} The enzymatic machinery for the synthesis of N-acetylated amino acids, such as phenylalanine N-acetyltransferase, exists in microorganisms like *E. coli*.^{[5][20]} This microbial metabolic activity can impact host health, and alterations in these pathways are being investigated in various diseases.

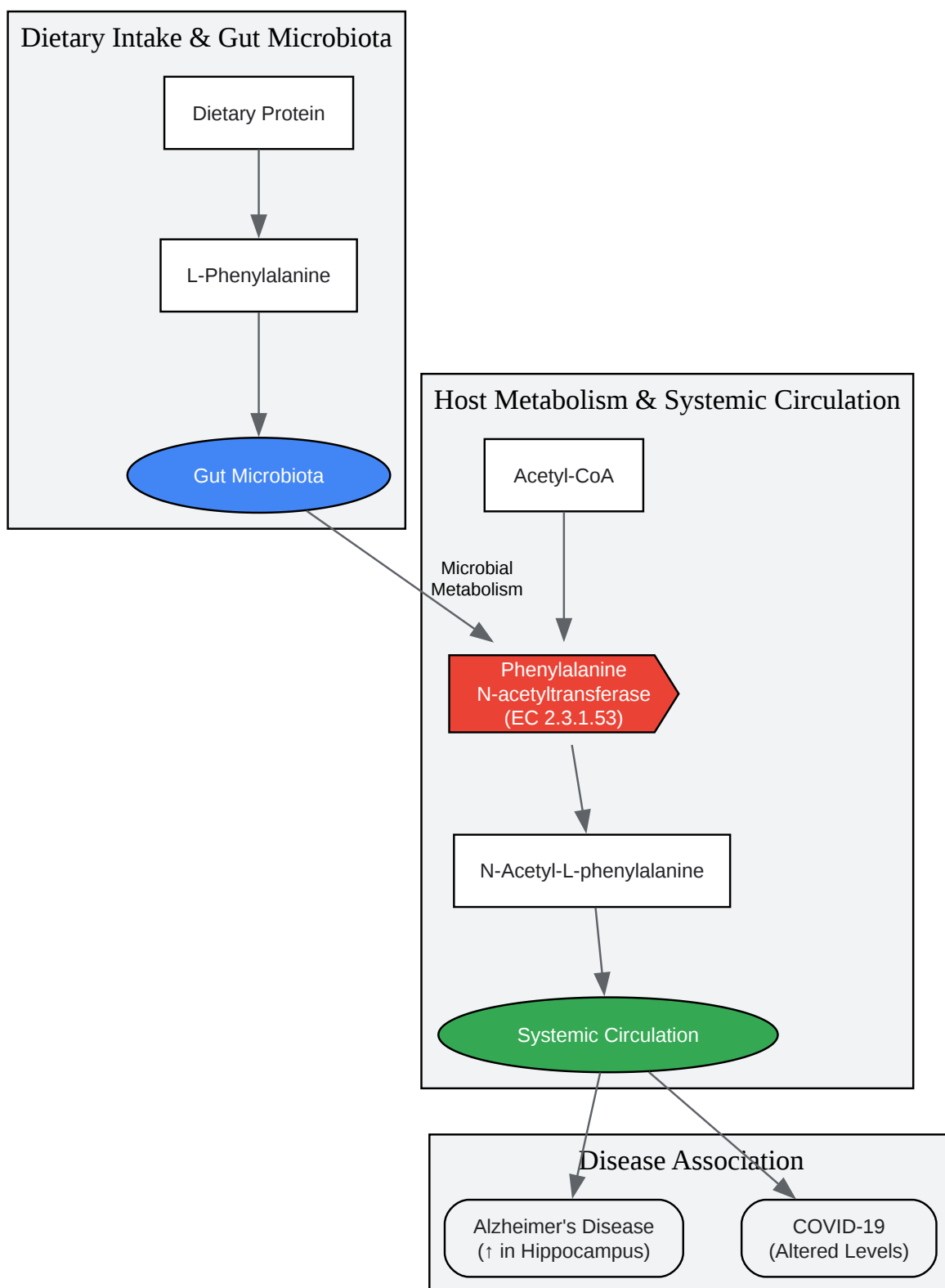
Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to **N-Acetyl-L-phenylalanine**.



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General experimental workflow for **N-Acetyl-L-phenylalanine**.



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